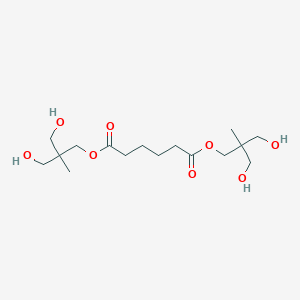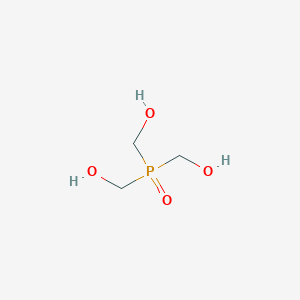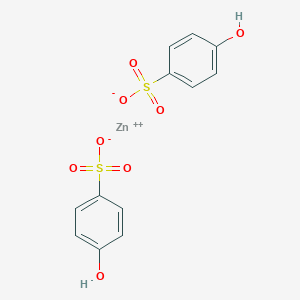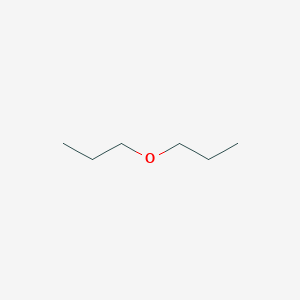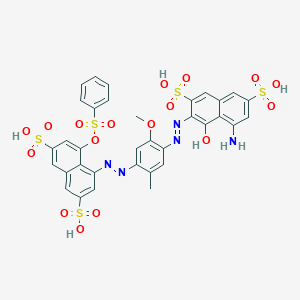
Stannane, bis(pentafluorophenyl)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, bis(pentafluorophenyl)diphenyl-, also known as BDPF2Sn, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the stannane family, which are organotin compounds that contain a tin atom bonded to one or more carbon atoms. BDPF2Sn is of particular interest due to its unique properties, including its ability to act as a Lewis acid catalyst and its potential use as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of Stannane, bis(pentafluorophenyl)diphenyl- is not fully understood, but it is believed to act as a Lewis acid catalyst by accepting a pair of electrons from a Lewis base. This results in the formation of a coordinate covalent bond between the tin atom and the Lewis base, which activates the Lewis base for subsequent reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Stannane, bis(pentafluorophenyl)diphenyl-. However, it is known to be toxic to aquatic organisms and may have adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Stannane, bis(pentafluorophenyl)diphenyl- in lab experiments is its ability to act as a Lewis acid catalyst for a variety of reactions. This makes it a versatile tool for synthetic chemists. However, one limitation is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Stannane, bis(pentafluorophenyl)diphenyl-. One area of interest is in the development of new synthetic methods using Stannane, bis(pentafluorophenyl)diphenyl- as a catalyst. Another direction is the exploration of Stannane, bis(pentafluorophenyl)diphenyl-'s potential as a building block for the synthesis of new materials with unique properties. Additionally, research on the environmental impact of Stannane, bis(pentafluorophenyl)diphenyl- and its potential toxicity to humans is needed to ensure safe handling and disposal of this compound.
Métodos De Síntesis
Stannane, bis(pentafluorophenyl)diphenyl- can be synthesized using a variety of methods, including the reaction of stannous chloride with bis(pentafluorophenyl)tin dichloride in the presence of a reducing agent. Other methods involve the reaction of bis(pentafluorophenyl)tin hydride with diphenyltin dichloride or the reaction of bis(pentafluorophenyl)tin oxide with diphenyltin dichloride.
Aplicaciones Científicas De Investigación
Stannane, bis(pentafluorophenyl)diphenyl- has been extensively studied for its potential applications in scientific research. One area of interest is in the field of catalysis, where Stannane, bis(pentafluorophenyl)diphenyl- has been shown to be an effective Lewis acid catalyst for a variety of reactions, including the Diels-Alder reaction and the Friedel-Crafts reaction. Stannane, bis(pentafluorophenyl)diphenyl- has also been used as a building block for the synthesis of novel materials, including metal-organic frameworks and other coordination polymers.
Propiedades
Número CAS |
1062-67-5 |
|---|---|
Nombre del producto |
Stannane, bis(pentafluorophenyl)diphenyl- |
Fórmula molecular |
C24H10F10Sn |
Peso molecular |
607 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylstannane |
InChI |
InChI=1S/2C6F5.2C6H5.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-6-5-3-1;/h;;2*1-5H; |
Clave InChI |
MUYJJXJEBQTBMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



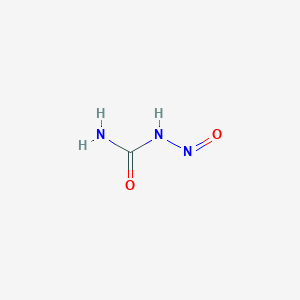
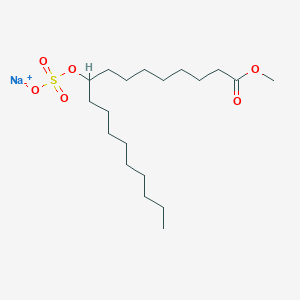
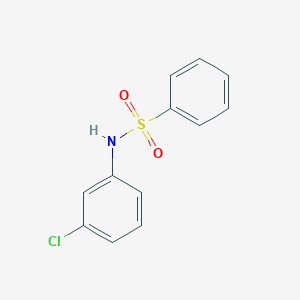
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
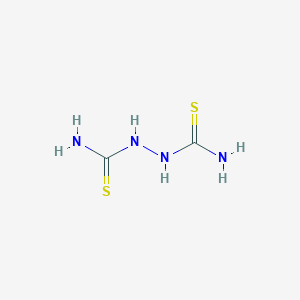
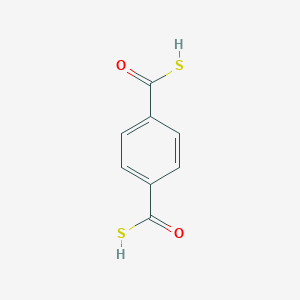
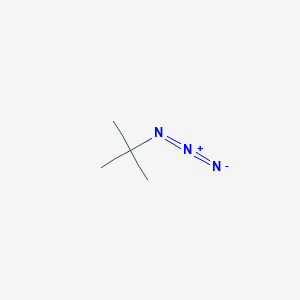
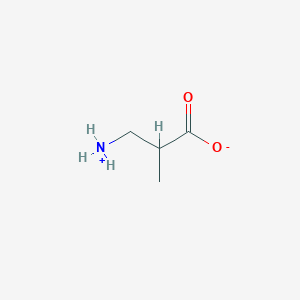
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
